molecular formula C27H30O16 B13729633 3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

Cat. No.: B13729633
M. Wt: 610.5 g/mol
InChI Key: AQMZAOSKHKZGNI-BRESOZKGSA-N
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Description

Safflor Yellow A, also known as Hydroxysafflor Yellow A, is a natural compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. This compound belongs to the quinochalcone C-glycoside family and is known for its vibrant yellow color. Safflor Yellow A has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Safflor Yellow A is primarily obtained through extraction from safflower petals. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .

Industrial Production Methods

In industrial settings, the extraction process is scaled up using large quantities of safflower petals. The petals are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate Safflor Yellow A. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Safflor Yellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Safflor Yellow A with enhanced pharmacological activities. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Safflor Yellow A has a wide range of scientific research applications:

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

InChI

InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12?,13-,16-,17?,19+,20?,21-,22?,23?,26+,27?/m1/s1

InChI Key

AQMZAOSKHKZGNI-BRESOZKGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)(O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O

Origin of Product

United States

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